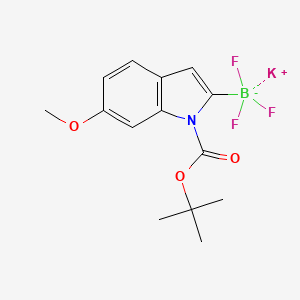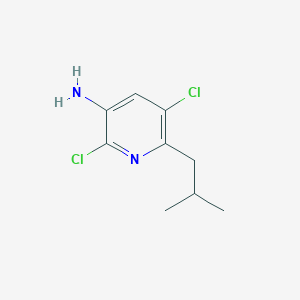
3-Methoxy-1H-indazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1H-indazole-7-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a methoxy group at the third position and a carbonitrile group at the seventh position of the indazole ring, making it a unique and valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the indazole core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 3-methoxy-1H-indazole-7-carboxylic acid.
Reduction: Formation of 3-methoxy-1H-indazole-7-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-1H-indazole-5-carbonitrile
- 3-Methoxy-1H-indazole-6-carbonitrile
- 3-Methoxy-1H-indazole-4-carbonitrile
Comparison: While these compounds share the indazole core and methoxy group, the position of the carbonitrile group varies, leading to differences in their chemical reactivity and biological activities. 3-Methoxy-1H-indazole-7-carbonitrile is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C9H7N3O |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-methoxy-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-7-4-2-3-6(5-10)8(7)11-12-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
HIFROVHHCBRWRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NNC2=C(C=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


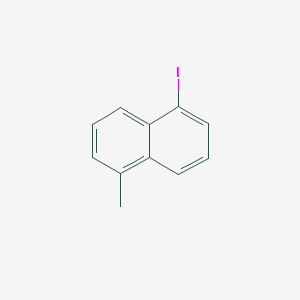



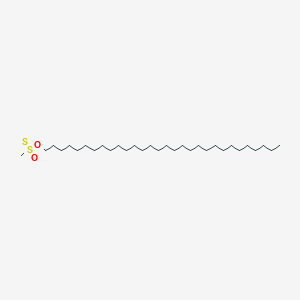

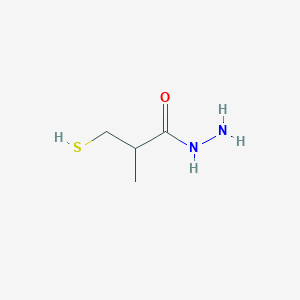


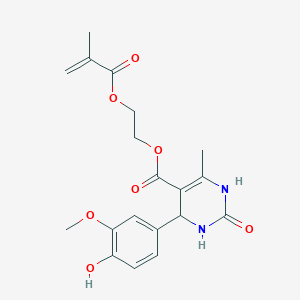
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
